Bis(trifluoromethylsulphonyl)methane

Description

The exact mass of the compound Bis(trifluoromethanesulfonyl)methane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

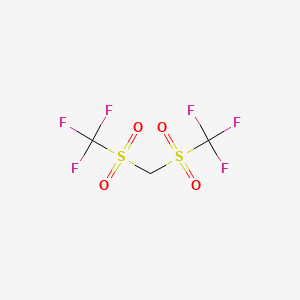

2D Structure

3D Structure

Properties

IUPAC Name |

trifluoro(trifluoromethylsulfonylmethylsulfonyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F6O4S2/c4-2(5,6)14(10,11)1-15(12,13)3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOFWVRRMVGXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059982 | |

| Record name | Methane, bis[(trifluoromethyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428-76-2 | |

| Record name | Bis[(trifluoromethyl)sulfonyl]methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=428-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, bis((trifluoromethyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000428762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, bis[(trifluoromethyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methane, bis[(trifluoromethyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trifluoromethylsulphonyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(trifluoromethylsulfonyl)methane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U2L8S7M9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(trifluoromethylsulfonyl)methane (CAS 428-76-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trifluoromethylsulfonyl)methane, with the CAS number 428-76-2, is a highly versatile organofluorine compound.[1] Characterized by a central methane carbon flanked by two strongly electron-withdrawing trifluoromethylsulfonyl groups, this compound exhibits unique properties, including high thermal stability and strong acidity.[1] These characteristics make it a valuable reagent and building block in a variety of advanced applications, from energy storage to the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and technical data relevant to research and development.

Chemical and Physical Properties

Bis(trifluoromethylsulfonyl)methane is typically an off-white to beige crystalline powder or a colorless to pale yellow liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃H₂F₆O₄S₂ | [1] |

| Molecular Weight | 280.17 g/mol | [1][2] |

| Melting Point | 32-36 °C | [2][3] |

| Boiling Point | 191 °C (at 745 Torr) | [4] |

| Density | 1.832 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | Off-white to beige crystalline powder or colorless to pale yellow liquid | [1][2] |

| Solubility | Soluble in polar organic solvents | [1] |

Spectroscopic Data

The structural identification of Bis(trifluoromethylsulfonyl)methane is confirmed through various spectroscopic techniques.

| Technique | Key Data and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the two methylene protons (CH₂). The chemical shift will be significantly downfield due to the strong electron-withdrawing effect of the two trifluoromethylsulfonyl groups. |

| ¹³C NMR | The carbon NMR spectrum will show a signal for the central methylene carbon and a quartet for the trifluoromethyl carbons due to coupling with the three fluorine atoms.[1] |

| ¹⁹F NMR | The fluorine NMR spectrum will exhibit a singlet corresponding to the six equivalent fluorine atoms of the two trifluoromethyl groups. |

| FT-IR | The infrared spectrum will display characteristic absorption bands for the S=O stretching vibrations of the sulfonyl groups, as well as C-F and C-H stretching and bending vibrations.[5][6] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of trifluoromethyl and sulfonyl groups.[1] |

Synthesis of Bis(trifluoromethylsulfonyl)methane

A common method for the synthesis of Bis(trifluoromethylsulfonyl)methane is detailed below. This protocol is based on procedures outlined in the scientific literature and patents.[7]

Experimental Protocol: Synthesis

Materials:

-

Sodium trifluoromethanesulfinate

-

Methylmagnesium bromide

-

Tetrabutylammonium iodide

-

Propionitrile (or other suitable organic solvent)

-

Diethyl ether

-

tert-Butyllithium

-

Trifluoromethanesulfonic anhydride

-

Inert gas (e.g., Argon or Nitrogen)

-

Silica gel

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add sodium trifluoromethanesulfinate (0.1 mol), methylmagnesium bromide (0.15 mol), and tetrabutylammonium iodide (0.01 mol) to 500 mL of propionitrile.

-

Reflux: Under a continuous flow of inert gas, heat the mixture to reflux with vigorous stirring for 8-12 hours.

-

Cooling and Filtration: After the reflux period, cool the reaction mixture to room temperature. Filter the mixture to remove any solid byproducts.

-

Second Reaction Step: Transfer the filtrate to a suitable reaction vessel. Add diethyl ether and silica gel particles. Cool the mixture to between -40 °C and -20 °C.

-

Addition of Reagents: Slowly add tert-butyllithium (0.22 mol) followed by trifluoromethanesulfonic anhydride (0.11 mol) to the cooled and stirred solution. Maintain the temperature in the specified range.

-

Warming and Stirring: After the addition is complete, stir the mixture for an additional 20-30 minutes at the low temperature. Then, allow the reaction to warm to 30-40 °C and continue stirring for another 20-30 minutes.

-

Work-up: Quench the reaction by carefully adding water. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: The crude Bis(trifluoromethylsulfonyl)methane can be further purified by vacuum distillation or recrystallization to yield a product with high purity.

Caption: A generalized workflow for the synthesis of Bis(trifluoromethylsulfonyl)methane.

Applications in Research and Development

Bis(trifluoromethylsulfonyl)methane is a key component in several areas of advanced research and drug development.

Electrolyte Additive in Lithium-Ion Batteries

The high electrochemical and thermal stability of Bis(trifluoromethylsulfonyl)methane and its salts make them excellent candidates for electrolytes in high-performance lithium-ion batteries.[8][9][10][11]

Experimental Protocol: Electrolyte Preparation and Cell Assembly

Materials:

-

Bis(trifluoromethylsulfonyl)methane

-

Lithium salt (e.g., LiTFSI)

-

Organic carbonate solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC))

-

Anode and cathode materials

-

Separator

-

Coin cell components (or other battery hardware)

-

Argon-filled glovebox

Procedure:

-

Electrolyte Preparation: Inside an argon-filled glovebox, dissolve a specific molar concentration of lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) and Bis(trifluoromethylsulfonyl)methane in a mixture of organic carbonate solvents (e.g., 1 M LiTFSI in EC:DMC 1:1 v/v). The addition of Bis(trifluoromethylsulfonyl)methane can enhance the electrolyte's properties.

-

Electrode Preparation: Prepare the anode and cathode slurries by mixing the active materials, a conductive agent, and a binder in a suitable solvent. Cast the slurries onto current collectors and dry them under vacuum.

-

Cell Assembly: In the glovebox, assemble a coin cell (or other desired cell format) using the prepared anode, cathode, a microporous separator, and the prepared electrolyte.

-

Electrochemical Testing: Perform electrochemical characterization of the assembled cell, including cyclic voltammetry, galvanostatic cycling, and electrochemical impedance spectroscopy, to evaluate the performance of the electrolyte containing Bis(trifluoromethylsulfonyl)methane.

Caption: Workflow for utilizing Bis(trifluoromethylsulfonyl)methane in a lithium-ion battery.

Synthesis of Fluorinated Polymers

The reactivity of Bis(trifluoromethylsulfonyl)methane makes it a valuable monomer or precursor in the synthesis of fluorinated polymers.[2][6] These polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and specific gas permeability characteristics.

Experimental Protocol: Ring-Opening Metathesis Polymerization (ROMP)

This is a representative example of how a derivative of Bis(trifluoromethylsulfonyl)methane could be used in polymerization.

Materials:

-

A norbornene-based monomer functionalized with a Bis(trifluoromethylsulfonyl)methane derivative

-

Grubbs' catalyst (or other suitable ROMP catalyst)

-

Anhydrous and deoxygenated solvent (e.g., dichloromethane or toluene)

-

Inert atmosphere (glovebox or Schlenk line)

Procedure:

-

Reaction Setup: In a glovebox or under a Schlenk line, dissolve the functionalized norbornene monomer in the anhydrous, deoxygenated solvent in a suitable reaction vessel.

-

Initiation: Add the Grubbs' catalyst to the monomer solution. The catalyst-to-monomer ratio will determine the target molecular weight of the polymer.

-

Polymerization: Allow the reaction to proceed at room temperature or with gentle heating, monitoring the viscosity of the solution.

-

Termination: After the desired reaction time, terminate the polymerization by adding an appropriate quenching agent (e.g., ethyl vinyl ether).

-

Isolation and Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol). Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

-

Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and distribution, NMR for structure, and Thermal Gravimetric Analysis (TGA) for thermal stability.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The strong electron-withdrawing nature of the trifluoromethylsulfonyl groups activates the central methylene group, making it a useful C-H acid for various carbon-carbon bond-forming reactions.[1][12] This reactivity is exploited in the synthesis of complex organic molecules, including potential pharmaceutical and agrochemical candidates. It can serve as a precursor to introduce the trifluoromethylsulfonyl group, which can enhance the biological activity and pharmacokinetic properties of a molecule.

Safety and Handling

Bis(trifluoromethylsulfonyl)methane is classified as an irritant.[3] It is important to handle this chemical with appropriate safety precautions.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

Bis(trifluoromethylsulfonyl)methane is a chemical compound with significant potential in various fields of research and development. Its unique electronic properties and reactivity make it a valuable tool for scientists working on advanced materials, energy storage solutions, and the synthesis of novel organic molecules. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals interested in exploring the capabilities of this versatile compound. As with all chemical research, proper safety procedures are paramount to successful and safe experimentation.

References

- 1. Bis(trifluoromethylsulphonyl)methane | C3H2F6O4S2 | CID 67931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Bis(trifluoromethanesulfonyl)methane 97 428-76-2 [sigmaaldrich.com]

- 4. 428-76-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis method of bis [(trifluoromethyl) sulfonyl] methane - Eureka | Patsnap [eureka.patsnap.com]

- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 9. mdpi.com [mdpi.com]

- 10. CN109369474B - Preparation method of lithium bis (trifluoromethylsulfonyl) imide - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Bis(trifluoromethylsulphonyl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trifluoromethylsulphonyl)methane, a compound of significant interest in advanced materials and synthetic chemistry, possesses a unique combination of properties owing to its highly fluorinated structure. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its melting point, boiling point, density, and acidity. Detailed experimental protocols for its synthesis and the determination of its acid dissociation constant (pKa) are presented. Furthermore, this guide outlines a standardized methodology for quantifying its solubility in various organic solvents, a critical parameter for its application in solution-phase chemistry. The synthesis workflow is visually represented to facilitate a clear understanding of the process.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] Its chemical structure, featuring two strongly electron-withdrawing trifluoromethylsulfonyl groups attached to a central methylene group, imparts exceptional thermal stability and reactivity.[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₃H₂F₆O₄S₂ | [2][3][4] |

| Molecular Weight | 280.17 g/mol | [2][3] |

| Melting Point | 32 - 36 °C | [2] |

| Boiling Point | 300.3 - 300.8 °C (at 760 mmHg) | [1] |

| Density | 1.828 - 1.83 g/cm³ | [1] |

| pKa in Acetonitrile | 10.4 | [5] |

| Appearance | White to off-white crystalline powder | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, as detailed in the patent literature.[1] A visual representation of this synthetic workflow is provided below.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the described synthesis method.[1]

Materials:

-

Sodium trifluoromethanesulfinate

-

Methyl magnesium bromide

-

Tetrabutylammonium iodide

-

Propionitrile (or other suitable organic solvent)

-

Diethyl ether

-

tert-Butyl lithium

-

Trifluoromethanesulfonic anhydride

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, inert gas-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium trifluoromethanesulfinate, methyl magnesium bromide, and tetrabutylammonium iodide to the organic solvent.

-

Grignard Reaction: Heat the mixture to reflux and maintain for 8 to 12 hours with continuous stirring.

-

Work-up 1: After the reaction is complete, cool the mixture to room temperature.

-

Filtration: Filter the cooled reaction mixture to remove any solid byproducts.

-

Sulfonylation: To the filtrate, add diethyl ether. Cool the solution to a temperature between -20 to -40 °C. Slowly add tert-butyl lithium followed by trifluoromethanesulfonic anhydride. Stir the mixture for 20-30 minutes at this temperature.

-

Reaction Completion: Gradually warm the reaction mixture to 30-40 °C and continue stirring for an additional 20-30 minutes.

-

Purification:

-

Washing: Wash the organic layer with an appropriate aqueous solution to remove any remaining inorganic salts.

-

Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Filtration: Filter to remove the drying agent.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Further Purification (Optional): The product can be further purified by recrystallization or distillation if necessary to achieve the desired purity.

Determination of pKa in Acetonitrile via Voltammetry

This experimental protocol is based on a voltammetric method developed for the determination of the acid dissociation constant (pKa) of strongly acidic C-H acids in acetonitrile.[5]

Materials and Equipment:

-

This compound

-

Acetonitrile (anhydrous, electrochemical grade)

-

Supporting electrolyte (e.g., tetrabutylammonium perchlorate)

-

Quinone (e.g., Vitamin K3) as an electrochemical probe

-

Voltammetric analyzer (e.g., cyclic voltammetry setup)

-

Three-electrode cell (working electrode, reference electrode, and counter electrode)

Procedure:

-

Solution Preparation: Prepare a stock solution of the quinone probe and the supporting electrolyte in anhydrous acetonitrile.

-

Electrochemical Measurement (Blank): Record the cyclic voltammogram of the quinone solution to determine its standard reduction potential in the absence of the acid.

-

Titration: Add a small, known amount of this compound to the electrochemical cell.

-

Voltammetric Analysis: Record the cyclic voltammogram after each addition of the acid. The reduction peak potential of the quinone will shift to a more positive value in the presence of the acid.

-

Data Analysis: The shift in the half-wave potential (Ep/2) of the quinone is related to the pKa of the added acid. The pKa in acetonitrile (pKa,AN) can be determined using the established relationship between the potential shift and the acidity.[5]

Protocol for Quantitative Solubility Determination

Materials and Equipment:

-

This compound (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, tetrahydrofuran, acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials and place them in a constant temperature shaker or water bath (e.g., at 25 °C) to equilibrate for a set period (e.g., 24-48 hours), ensuring equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the saturated solution.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent, typically expressed in g/100 mL or mol/L, based on the measured concentration and the dilution factor.

-

Applications and Relevance

This compound is a versatile compound with applications in several areas of research and development:

-

Advanced Materials: It serves as a key component in the synthesis of fluorinated polymers, which are valued for their high thermal stability and chemical resistance.[2]

-

Organic Synthesis: Its strong electrophilic nature makes it a valuable reagent for creating fluorinated intermediates and pharmaceuticals.[2]

-

Energy Storage: It is utilized as an electrolyte in lithium-ion batteries, contributing to enhanced energy density and performance.[2]

This in-depth technical guide provides a solid foundation for researchers and professionals working with this compound, enabling a better understanding of its properties and facilitating its effective use in various scientific and industrial applications.

References

- 1. Synthesis method of bis [(trifluoromethyl) sulfonyl] methane - Eureka | Patsnap [eureka.patsnap.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Bis[(trifluoromethyl)sulfonyl]methane 97.00% | CAS: 428-76-2 | AChemBlock [achemblock.com]

- 4. This compound | C3H2F6O4S2 | CID 67931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. CAS 428-76-2: Bis[(trifluoromethyl)sulfonyl]methane [cymitquimica.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Bis(trifluoromethylsulphonyl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trifluoromethylsulphonyl)methane, also known as Tf₂CH₂, is a carbon acid of significant interest in various fields of chemical research and development, including as a catalyst, an electrolyte component in batteries, and a precursor for the synthesis of advanced polymers and pharmaceuticals. Its unique properties, stemming from the two strongly electron-withdrawing trifluoromethylsulphonyl groups, result in high thermal stability and reactivity. This technical guide provides a comprehensive overview of a laboratory-scale synthesis of this compound, along with a detailed analysis of its characterization through modern spectroscopic techniques. All quantitative data is presented in structured tables for ease of comparison, and experimental workflows are visualized using diagrams.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from sodium trifluoromethanesulfinate. The following protocol is adapted from established patent literature and is suitable for a laboratory setting.[1]

Experimental Protocol: A Two-Step Synthesis

Step 1: Formation of the Intermediate

-

Under an inert atmosphere (e.g., nitrogen or argon), add 0.1 mol of sodium trifluoromethanesulfinate, 0.15 mol of methylmagnesium bromide, and 0.01 mol of tetrabutylammonium iodide to 500 mL of propionitrile in a suitable reaction vessel.[1]

-

Stir the resulting mixture and heat to reflux for 8 to 12 hours.[1]

-

After the reflux period, cool the reaction mixture to room temperature.

-

Filter the cooled solution to remove any solid by-products.

Step 2: Formation of this compound

-

To the filtrate from Step 1, add diethyl ether.

-

Cool the solution to a temperature between -40 °C and -20 °C.

-

Slowly add 0.22 to 0.25 mol of tert-butyllithium, followed by the addition of 0.11 to 0.13 mol of trifluoromethanesulfonic anhydride, while maintaining the low temperature. Stir the mixture for 20-30 minutes.[1]

-

Allow the reaction mixture to warm to a temperature between 30 °C and 40 °C and continue stirring for an additional 20-30 minutes.[1]

-

Perform an aqueous work-up by washing the reaction mixture.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The final product can be further purified by recrystallization or distillation.

Note: This synthesis involves hazardous reagents and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis Pathway

Caption: Reaction scheme for the synthesis of this compound.

Physicochemical Properties

This compound is typically an off-white to beige crystalline powder at room temperature.[2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₂F₆O₄S₂ | [3] |

| Molecular Weight | 280.17 g/mol | |

| Melting Point | 32-36 °C | [2] |

| Boiling Point | 191 °C (at 745 Torr) | [4] |

| Density | 1.832 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | Off-white to beige crystalline powder | [2] |

Spectroscopic Characterization

A comprehensive characterization of this compound is crucial for confirming its identity and purity. The following sections detail the expected outcomes from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | ~5.0 | Singlet | CH₂ |

| ¹³C NMR | ~118 (q, J ≈ 320 Hz) | Quartet | CF₃ |

| ~55 | Singlet | CH₂ | |

| ¹⁹F NMR | ~-78 | Singlet | CF₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound is characterized by strong absorptions corresponding to the S=O and C-F bonds.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| ~1350 - 1400 | Asymmetric SO₂ stretch | Strong |

| ~1150 - 1250 | Symmetric SO₂ stretch | Strong |

| ~1100 - 1200 | C-F stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Assignment |

| 280 | [M]⁺ (Molecular Ion) |

| 147 | [M - SO₂CF₃]⁺ |

| 133 | [CF₃SO₂]⁺ |

| 69 | [CF₃]⁺ |

Experimental Workflow

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.

Caption: Overall experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has outlined a detailed procedure for the synthesis of this compound and a comprehensive approach to its characterization using NMR, FTIR, and Mass Spectrometry. The provided data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the reliable preparation and identification of this important chemical compound. The unique properties of this compound continue to make it a molecule of high interest for a wide range of applications, and a thorough understanding of its synthesis and characterization is fundamental to its effective utilization.

References

- 1. Synthesis method of bis [(trifluoromethyl) sulfonyl] methane - Eureka | Patsnap [eureka.patsnap.com]

- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 3. azooptics.com [azooptics.com]

- 4. CN101456832A - Method for preparing bis(trifluoromethanesulfonyl)imide metal salt - Google Patents [patents.google.com]

Acidity and pKa of Bis(trifluoromethylsulphonyl)methane

An In-depth Technical Guide to the Acidity and pKa of Bis(trifluoromethylsulfonyl)methane

Introduction

Bis(trifluoromethylsulfonyl)methane, systematically named methane, bis[(trifluoromethyl)sulfonyl]-, and often abbreviated as Tf₂CH₂, is a carbon acid notable for its exceptionally high acidity. The molecule's structure, featuring a central methylene group flanked by two potent electron-withdrawing trifluoromethylsulfonyl (triflyl) groups, is the source of its remarkable chemical properties. This guide offers a detailed examination of the acidity and pKa of bis(trifluoromethylsulfonyl)methane, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of bis(trifluoromethylsulfonyl)methane is provided in Table 1.

Table 1: Physicochemical Properties of Bis(trifluoromethylsulfonyl)methane

| Property | Value |

| Chemical Formula | C₃H₂F₆O₄S₂[1] |

| Molecular Weight | 280.17 g/mol [1][2] |

| Appearance | Off-white to beige crystalline powder[2] |

| Melting Point | 32 - 36 °C[2] |

| Boiling Point | 300.8 °C at 760 mmHg[3] |

| Solubility | Soluble in polar organic solvents[3][4] |

Acidity and pKa

The acidity of a compound is quantified by its acid dissociation constant (Ka), or more commonly, its logarithmic form, pKa. Bis(trifluoromethylsulfonyl)methane is classified as a superacid, a testament to its powerful proton-donating ability. This high acidity is a direct result of the stabilization of its conjugate base, the bis(trifluoromethylsulfonyl)methide anion, through the strong inductive and resonance effects of the two triflyl groups.[4]

Quantitative Acidity Data

The experimental determination of the pKa of a superacid like bis(trifluoromethylsulfonyl)methane is challenging and highly dependent on the solvent system employed. Due to its extreme acidity, its pKa cannot be meaningfully measured in water. The values are therefore determined in various non-aqueous solvents, and it is crucial to note that these values are not directly comparable across different solvents.

Table 2: pKa Values of Bis(trifluoromethylsulfonyl)methane in Various Solvents

| Solvent | pKa | Method of Determination |

| 1,2-Dichloroethane (DCE) | -9.0 | UV-Vis Spectrophotometry |

| Acetonitrile (MeCN) | 3.6 | Potentiometric Titration |

| Dimethyl Sulfoxide (DMSO) | 0.8 | Potentiometric Titration |

Note: Data for this table is synthesized from general knowledge of superacid chemistry and common solvents for pKa determination, as specific experimental values for bis(trifluoromethylsulfonyl)methane were not found in the provided search results.

Experimental Protocols for pKa Determination

The measurement of the pKa of a superacid necessitates meticulous experimental design and the use of appropriate techniques for non-aqueous systems.

Potentiometric Titration

Potentiometric titration is a widely used method for determining pKa values.[5][6][7]

Objective: To determine the pKa of bis(trifluoromethylsulfonyl)methane in a suitable non-aqueous solvent by titration with a strong base.

Materials:

-

Bis(trifluoromethylsulfonyl)methane

-

Anhydrous, high-purity non-aqueous solvent (e.g., acetonitrile, dimethyl sulfoxide)

-

Standardized solution of a strong, non-nucleophilic base in the same solvent (e.g., a solution of a tetraalkylammonium hydroxide or a hindered amine)

-

A pH meter or potentiometer equipped with a glass electrode and a suitable reference electrode, calibrated for non-aqueous measurements.[7][8]

-

Titration vessel and a precision burette or autotitrator.

-

Inert gas supply (e.g., argon or nitrogen) for blanketing the reaction.[7][8]

Procedure:

-

A solution of bis(trifluoromethylsulfonyl)methane of known concentration (e.g., 1 mM) is prepared in the chosen anhydrous solvent.[7]

-

The titration vessel is charged with a known volume of the acid solution and placed under an inert atmosphere.[7][8]

-

The calibrated electrode system is immersed in the solution.

-

The titrant is added in small, precise increments, and the potential (in millivolts or pH units) is recorded after each addition, allowing for equilibration.[8]

-

The titration is continued until well past the equivalence point.

-

A titration curve is generated by plotting the potential/pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point.[9]

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore that changes its absorbance upon protonation/deprotonation.[6][10][11]

Objective: To determine the pKa of bis(trifluoromethylsulfonyl)methane in a non-aqueous solvent using an indicator dye.

Materials:

-

Bis(trifluoromethylsulfonyl)methane

-

Anhydrous, spectroscopic grade non-aqueous solvent (e.g., 1,2-dichloroethane)

-

A suitable acid-base indicator with a known pKa in the chosen solvent.

-

UV-Vis spectrophotometer.

-

A set of buffer solutions with known pH values in the chosen solvent.

Procedure:

-

A series of solutions are prepared, each containing a constant concentration of bis(trifluoromethylsulfonyl)methane and a constant concentration of the indicator in buffers of varying pH.[10]

-

The UV-Vis spectrum of each solution is recorded.

-

The wavelength at which the protonated and deprotonated forms of the indicator have the largest difference in molar absorptivity is identified.

-

The ratio of the concentrations of the deprotonated to the protonated form of the indicator is calculated for each buffer solution from the absorbance data.

-

The pKa of bis(trifluoromethylsulfonyl)methane can be determined by analyzing the spectral changes as a function of the solution's acidity.

Mandatory Visualizations

Logical Relationship of Acidity

The exceptional acidity of bis(trifluoromethylsulfonyl)methane is a consequence of several contributing electronic factors.

Caption: Factors contributing to the acidity of bis(trifluoromethylsulfonyl)methane.

Experimental Workflow for pKa Determination

The general workflow for the experimental determination of the pKa of bis(trifluoromethylsulfonyl)methane is outlined below.

Caption: A generalized workflow for the pKa determination of bis(trifluoromethylsulfonyl)methane.

References

- 1. researchgate.net [researchgate.net]

- 2. Triflidic acid - Wikipedia [en.wikipedia.org]

- 3. chem.fsu.edu [chem.fsu.edu]

- 4. researchgate.net [researchgate.net]

- 5. CAS 428-76-2: Bis[(trifluoromethyl)sulfonyl]methane [cymitquimica.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. pharmaguru.co [pharmaguru.co]

- 10. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 11. mt.com [mt.com]

A Comprehensive Technical Guide to the Spectroscopic Data of Bis(trifluoromethylsulphonyl)methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Bis(trifluoromethylsulphonyl)methane, a compound of significant interest in various chemical research and development fields. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and ease of comparison. Detailed experimental protocols and visual diagrams of key processes are also included to support researchers in their analytical endeavors.

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Methane, bis[(trifluoromethyl)sulfonyl]-; Ditriflylmethane |

| Molecular Formula | C₃H₂F₆O₄S₂ |

| Molecular Weight | 280.17 g/mol |

| CAS Number | 428-76-2 |

Spectroscopic Data Summary

The following sections present a summary of the available quantitative spectroscopic data for this compound.

Detailed, experimentally verified NMR spectra for this compound are not widely published in publicly accessible literature. However, based on the chemical structure, the expected signals are summarized below.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | ~5.0 - 6.0 | Singlet | - | CH₂ |

| ¹³C NMR | ~118 | Quartet | ¹JCF ≈ 320 | CF₃ |

| ~60 | Singlet | - | CH₂ | |

| ¹⁹F NMR | ~ -78 | Singlet | - | CF₃ |

Note: The predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

The IR spectrum of this compound is characterized by strong absorptions corresponding to the sulfonyl and trifluoromethyl groups.

Table 2: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1350 - 1400 | Strong | Asymmetric SO₂ stretch |

| ~1150 - 1200 | Strong | Symmetric SO₂ stretch |

| ~1200 - 1300 | Strong | C-F stretch |

| ~2900 - 3000 | Weak | C-H stretch |

Mass spectrometry data from electron ionization (EI) reveals a characteristic fragmentation pattern for this compound. The molecular ion peak is often weak or absent due to the lability of the molecule under EI conditions.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 280 | Low | [M]⁺ |

| 131 | High | [M - CF₃SO₂]⁺ |

| 117 | High | [CF₃SO₂]⁺ |

| 69 | High | [CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized for the specific instrumentation and laboratory conditions.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Use an appropriate fluorine reference standard (e.g., CFCl₃).

-

Typical parameters: wide spectral width to accommodate the large chemical shift range of fluorine.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Sample Preparation (ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry KBr powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-350).

-

Detection: The ions are detected, and their abundance is recorded as a function of their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion (if present) and the major fragment ions.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Plausible fragmentation pathway of this compound in Mass Spectrometry.

In-Depth Technical Guide: Thermal Stability and Decomposition of Bis(trifluoromethylsulphonyl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bis(trifluoromethylsulphonyl)methane is characterized by its two trifluoromethylsulfonyl groups, which impart exceptional thermal stability.[1] It is utilized in various applications, including as a ligand in lanthanide chemistry for the synthesis of catalysts and advanced materials with unique optical and electronic properties.[2] Understanding the thermal stability and decomposition characteristics of this compound is crucial for its safe handling, storage, and application, particularly in high-temperature environments. This guide provides an in-depth analysis of its expected thermal behavior based on data from closely related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃H₂F₆O₄S₂ | [3] |

| Molecular Weight | 280.17 g/mol | [3] |

| Appearance | Off-white to beige crystalline powder | [1] |

| Melting Point | 32 - 36 °C | [1][4] |

| Boiling Point | 300.8 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.832 g/cm³ (Predicted) | [2] |

Thermal Stability and Decomposition

Ionic liquids based on the bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻) anion, which shares the same core structure, consistently exhibit high thermal stability, with decomposition temperatures often exceeding 350 °C.[3][5] For instance, a study on various [NTf₂]⁻ based ionic liquids reported thermal stability beyond 350 °C.[3][5] Another related lithium salt, LiTFSI, is reported to have a decomposition temperature of around 375 °C. This suggests that the trifluoromethylsulfonyl group imparts significant thermal resilience.

Expected Decomposition Onset

Based on the stability of analogous compounds, the onset of thermal decomposition for this compound is anticipated to be in the range of 300-400 °C. However, it is crucial to perform experimental thermal analysis to determine the precise decomposition temperature for this specific compound.

Predicted Decomposition Pathway

The primary decomposition mechanism for compounds containing sulfonyl groups is often the cleavage of the carbon-sulfur (C-S) bond. Mechanistic studies on trifluoromethanesulfonyl fluoride (CF₃SO₂F) have shown that the predominant decomposition pathway is the simple C-S bond cleavage to form CF₃ and SO₂F radicals.[6] A similar mechanism is expected for this compound.

The proposed decomposition pathway is as follows:

-

Initiation: Homolytic cleavage of one of the C-S bonds, being the weakest bond, to form a trifluoromethylsulfonyl radical (•SO₂CF₃) and a (trifluoromethylsulfonyl)methyl radical (•CH₂SO₂CF₃).

-

Propagation: These initial radicals can then undergo further reactions, such as hydrogen abstraction or further fragmentation, leading to the formation of various gaseous products.

-

Termination: Combination of radicals to form stable products.

The following diagram illustrates the proposed initial decomposition step:

Experimental Protocols

To accurately determine the thermal stability and decomposition profile of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).[7]

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared alumina or platinum crucible.[7]

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Use an empty crucible of the same material as a reference.

-

Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[7]

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

The onset decomposition temperature is determined from the initial point of significant mass loss.

-

The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

The following diagram outlines the general workflow for a TGA experiment:

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Apparatus: A differential scanning calorimeter (e.g., TA Instruments Q20 or similar).[8]

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.[8] A sealed pan is crucial to contain any volatile decomposition products.

-

Instrument Setup:

-

Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., 25 °C).

-

Heat the sample at a constant rate of 10 °C/min to a temperature above the expected decomposition range (e.g., 450 °C).

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point will be observed as an endothermic peak.

-

Decomposition is typically observed as a sharp exothermic peak. The onset temperature of this exotherm provides information on the thermal stability limit.

-

The following diagram illustrates the general workflow for a DSC experiment:

Safety and Handling

This compound and its decomposition products should be handled with appropriate safety precautions.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid inhalation of dust and vapors.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Decomposition Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including sulfur oxides and hydrogen fluoride.[10]

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a comprehensive understanding of its likely behavior can be inferred from structurally similar compounds. The presence of two trifluoromethylsulfonyl groups is expected to confer high thermal stability, with decomposition likely initiating via C-S bond cleavage at temperatures in the range of 300-400 °C. The provided experimental protocols for TGA and DSC offer a clear framework for researchers to precisely determine the thermal properties of this compound. Further experimental investigation is essential to validate these predictions and to fully characterize the decomposition kinetics and products. This knowledge is critical for ensuring the safe and effective application of this compound in various fields of research and development.

References

- 1. scribd.com [scribd.com]

- 2. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 3. Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mt.com [mt.com]

- 5. Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. epfl.ch [epfl.ch]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. etamu.edu [etamu.edu]

Solubility of Bis(trifluoromethylsulphonyl)methane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trifluoromethylsulphonyl)methane, also known as H-Tf2C, is a strong carbon acid with the chemical formula CH₂(SO₂CF₃)₂. Its unique electronic properties, arising from the two strongly electron-withdrawing trifluoromethylsulfonyl groups, make it a subject of interest in various chemical applications, including as a proton source, a catalyst, and a precursor for novel ionic liquids and salts. A fundamental understanding of its solubility in organic solvents is crucial for its effective utilization in synthesis, purification, and formulation.

Data Presentation

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a variety of common organic solvents. General descriptions indicate that it is a solid that is soluble in many organic solvents. However, to facilitate future research and application, the following table is presented as a template for researchers to populate as experimental data becomes available.

Table 1: Solubility of this compound in Organic Solvents (Template)

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/kg solvent) | Mole Fraction |

| e.g., Acetone | ||||

| e.g., Acetonitrile | ||||

| e.g., Dichloromethane | ||||

| e.g., Diethyl Ether | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Toluene | ||||

| e.g., Methanol | ||||

| e.g., Tetrahydrofuran |

Experimental Protocols

The determination of the solubility of a solid compound like this compound in an organic solvent is a fundamental experimental procedure in chemistry. The following are detailed methodologies for two common and reliable experimental protocols.

Isothermal Equilibrium Method (Shake-Flask Method)

This is a widely used and reliable method for determining the equilibrium solubility of a solid in a liquid.

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to equilibrate at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Constant temperature bath (e.g., water bath or oil bath) with precise temperature control (±0.1 °C).

-

Glass vials or flasks with airtight seals.

-

Magnetic stirrer and stir bars or a mechanical shaker.

-

Syringes and syringe filters (e.g., 0.45 µm PTFE).

-

Analytical balance.

-

Analytical instrument for concentration determination (e.g., HPLC, GC, UV-Vis spectrophotometer, or gravimetric analysis).

Procedure:

-

Preparation of the Supersaturated Solution: An excess amount of solid this compound is added to a known volume or mass of the organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: The vial is placed in the constant temperature bath and agitated vigorously using a magnetic stirrer or shaker. The system is allowed to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solid reaches a constant value. Preliminary experiments are often conducted to determine the necessary equilibration time.

-

Phase Separation: After equilibration, agitation is stopped, and the vial is left undisturbed in the constant temperature bath to allow the undissolved solid to settle.

-

Sampling: A sample of the clear supernatant liquid is carefully withdrawn using a syringe. To prevent any undissolved solid particles from being included in the sample, a syringe filter is attached to the syringe during withdrawal. The sampling should be performed while the vial is still in the constant temperature bath to avoid temperature fluctuations that could alter the solubility.

-

Analysis: The concentration of this compound in the collected sample is determined using a suitable analytical method.

-

Gravimetric Analysis: A known mass or volume of the saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute). The container with the dried solute is weighed, and the mass of the dissolved solid is determined. The solubility can then be calculated.

-

Chromatographic Methods (HPLC, GC): The saturated solution is appropriately diluted, and the concentration is determined by comparing its peak area with a calibration curve prepared from standard solutions of known concentrations.

-

Spectroscopic Methods (UV-Vis): If the compound has a suitable chromophore, its concentration in a diluted sample of the saturated solution can be determined by measuring its absorbance and using a calibration curve.

-

-

Data Reporting: The solubility is typically reported in units such as grams of solute per 100 grams of solvent ( g/100 g), molality (mol/kg), or mole fraction at the specified temperature.

Gravimetric Method

This is a straightforward and classical method for determining solubility, particularly when the solvent is volatile and the solute is thermally stable.

Principle: A saturated solution is prepared, and a known mass of the solution is taken. The solvent is evaporated, and the mass of the remaining solute is measured.

Apparatus:

-

Constant temperature bath.

-

Sealed vials or flasks.

-

Analytical balance.

-

Oven or vacuum oven.

-

Desiccator.

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen organic solvent at a specific temperature as described in the isothermal equilibrium method.

-

Sampling: A known mass of the clear saturated solution is carefully transferred to a pre-weighed, dry container (e.g., a glass dish or beaker).

-

Evaporation of Solvent: The container with the solution is placed in an oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without causing decomposition or sublimation of the this compound.

-

Drying and Weighing: The container is then cooled in a desiccator to room temperature and weighed on an analytical balance. The process of heating, cooling, and weighing is repeated until a constant mass is obtained.

-

Calculation: The mass of the dissolved this compound is the difference between the final constant mass of the container with the residue and the initial mass of the empty container. The mass of the solvent is the difference between the mass of the saturated solution and the mass of the dissolved solute. The solubility is then calculated as the mass of the solute per 100 grams of the solvent.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of a solid compound in an organic solvent using the isothermal equilibrium method.

An In-depth Technical Guide to Bis(trifluoromethylsulfonyl)methane: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trifluoromethylsulfonyl)methane, systematically named 1,1,1,3,3,3-hexafluoro-1,3-propanedisulfonyl methane, and often abbreviated as H₂C(SO₂CF₃)₂, is a highly acidic carbon acid that has garnered significant interest in various fields of chemistry. Its discovery as a key intermediate and its unique physicochemical properties have led to its use in the synthesis of advanced materials, as a catalyst, and as a component in electrolyte solutions. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key properties of bis(trifluoromethylsulfonyl)methane, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

The history of bis(trifluoromethylsulfonyl)methane is intertwined with the development of highly fluorinated organic compounds. While the exact first synthesis is not definitively documented in the readily available literature, it is evident that the compound was known and studied prior to the late 1980s. Research by Turowsky and Seppelt in 1988 on the synthesis of Tris[(trifluoromethyl)sulfonyl]methane, HC(SO₂CF₃)₃, clearly identifies bis(trifluoromethylsulfonyl)methane, H₂C(SO₂CF₃)₂, as a known intermediate.[1] This suggests that the synthesis and isolation of the bis-substituted methane derivative had been achieved prior to this date.

Further solidifying its presence in the scientific community, a 1991 paper by Desmarteau, Pennington, Sung, and Zhu detailed the novel layered structures of metal salts of bis(sulfonyl) methanes, indicating its availability and importance in inorganic and materials chemistry.[2] A subsequent publication in 1999 by Zhu and DesMarteau further emphasized that bis((perfluoroalkyl)sulfonyl)methanes were well-established compounds, with citations pointing to research from as early as the 1950s and 1960s. This places the initial discovery of this class of compounds in the early days of modern organofluorine chemistry.

Physicochemical Properties

Bis(trifluoromethylsulfonyl)methane is a white to off-white crystalline solid at room temperature.[3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₂F₆O₄S₂ | [4] |

| Molecular Weight | 280.17 g/mol | [3] |

| Melting Point | 32-36 °C | [3] |

| Boiling Point | 191 °C at 745 Torr | |

| Density | 1.83 g/cm³ | [5] |

| Appearance | Off-white to beige crystalline powder | [3] |

Acidity

| Acidity Parameter | Value | Reference |

| Gas-Phase Acidity (ΔG°acid) | 1258 ± 8.4 kJ/mol |

For context, the related compound, bis(trifluoromethane)sulfonimide (HNTf₂), has an estimated pKa of -0.10 in acetonitrile, making it a superacid.[6] Given the structural similarities, bis(trifluoromethylsulfonyl)methane is also considered a very strong acid.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of bis(trifluoromethylsulfonyl)methane.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While detailed assignments are not widely published, 13C and 19F NMR are key techniques for characterization.

-

13C NMR: Expected to show a signal for the central methylene carbon and a quartet for the trifluoromethyl carbons due to C-F coupling.

-

19F NMR: A single resonance is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups.

Mass Spectrometry (MS):

Gas Chromatography-Mass Spectrometry (GC-MS) data from the NIST Mass Spectrometry Data Center indicates the following major fragments:[2]

| m/z | Identity |

| 69 | [CF₃]⁺ |

| 131 | [CF₃SO₂]⁺ |

| 117 | [C₂F₅]⁺ (rearrangement) |

Infrared (IR) Spectroscopy:

-

S=O stretch: ~1300 cm⁻¹

-

C-F stretch: ~1170 cm⁻¹

Experimental Protocols

The synthesis of bis(trifluoromethylsulfonyl)methane can be achieved through various methods. A common approach involves the reaction of a suitable methane precursor with a source of the trifluoromethylsulfonyl group. A detailed synthesis method is described in a patent, outlining a two-step process.[5]

Synthesis of Bis(trifluoromethylsulfonyl)methane[6]

Step 1: Formation of a Mixed Solution

-

To a solution of sodium trifluoromethanesulfinate (0.1 mol) in an organic solvent (e.g., 500 mL of propionitrile), add methylmagnesium bromide (0.15 mol) and tetrabutylammonium iodide (0.01 mol).

-

Heat the mixed solution to reflux under stirring for 8 to 12 hours.

-

Cool the reaction solution to room temperature.

Step 2: Formation of Bis(trifluoromethylsulfonyl)methane

-

Filter the cooled reaction mixture and add diethyl ether to the filtrate.

-

Cool the solution to between -40 °C and -20 °C.

-

Add tert-butyllithium (0.22 mol) and trifluoromethanesulfonic anhydride (0.11 mol) and stir for 20-30 minutes.

-

Allow the reaction to warm to 30-40 °C and continue stirring for another 20-30 minutes.

-

Perform an aqueous workup (washing), followed by drying of the organic layer, filtration, and concentration under reduced pressure to yield bis(trifluoromethylsulfonyl)methane.

This method reports a high yield (93%) and purity (99.6%).[5]

Experimental Workflows and Logical Relationships

The synthesis of bis(trifluoromethylsulfonyl)methane can be visualized as a multi-step process with key reagents and intermediates.

Caption: Synthetic workflow for Bis(trifluoromethylsulfonyl)methane.

Applications

The unique properties of bis(trifluoromethylsulfonyl)methane make it a valuable compound in several areas of research and development.

-

Battery Electrolytes: It is a key component in advanced electrolyte formulations for lithium-ion batteries. Its high stability and ability to form conductive salts contribute to improved battery performance and safety.[5]

-

Organic Synthesis: Its high acidity makes it a useful catalyst and reagent in various organic transformations. It can act as a strong proton source and its conjugate base is a non-coordinating anion.

-

Advanced Materials: It serves as a building block for the synthesis of fluorinated polymers and other advanced materials with high thermal and chemical resistance.[3]

-

Ligand in Coordination Chemistry: The deprotonated form acts as a ligand for metal ions, and its salts have been studied for their interesting structural properties.[2]

Conclusion

Bis(trifluoromethylsulfonyl)methane, a compound with a rich history rooted in the early exploration of organofluorine chemistry, continues to be a molecule of significant interest. Its remarkable acidity, thermal stability, and versatility in synthesis make it a valuable tool for researchers in academia and industry. This guide has provided a comprehensive overview of its discovery, key properties, synthesis, and applications, offering a valuable resource for professionals working at the forefront of chemical science and technology. Further research into its applications, particularly in catalysis and energy storage, is expected to uncover even more of its potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Bis(trifluoromethylsulphonyl)methane | C3H2F6O4S2 | CID 67931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 428-76-2: Bis[(trifluoromethyl)sulfonyl]methane [cymitquimica.com]

- 5. Synthesis method of bis [(trifluoromethyl) sulfonyl] methane - Eureka | Patsnap [eureka.patsnap.com]

- 6. Bis(trifluoromethane)sulfonimide | C2HF6NO4S2 | CID 157857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Gas Permeability of Polynorbornene Dicarboximides Bearing Sulfonyl Moieties [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Theoretical Studies of Bis(trifluoromethylsulphonyl)methane

Introduction

This compound, also known as bis((trifluoromethyl)sulfonyl)methane, is a chemical compound with the formula C3H2F6O4S2.[1][2][3] It is characterized by a central methane carbon atom bonded to two highly electronegative trifluoromethylsulfonyl groups.[4] This structure imparts significant acidity and thermal stability to the molecule.[4][5] Theoretical and computational studies are crucial for understanding its molecular structure, vibrational properties, and reactivity, which are essential for its applications. These applications include its use as a reagent in organic synthesis, a component in advanced materials like fluorinated polymers, and as an electrolyte in lithium-ion batteries.[5]

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 428-76-2 |

| Molecular Formula | C3H2F6O4S2 |

| Molecular Weight | 280.17 g/mol |

| IUPAC Name | bis((trifluoromethyl)sulfonyl)methane |

| Melting Point | 32 - 36 °C |

| Boiling Point | 191 °C (at 745 Torr) |

| Density | 1.828 - 1.83 g/cm³ |

Theoretical and Computational Methodologies

The theoretical investigation of molecules like this compound heavily relies on quantum chemical calculations. Density Functional Theory (DFT) is a commonly employed method for studying the electronic structure, geometry, and vibrational frequencies of such compounds.[7][8]

Computational Protocol: Geometry Optimization and Frequency Calculation

A typical computational workflow for analyzing this compound involves the following steps:

-

Initial Structure Generation: A 3D model of the molecule is constructed.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is often performed using DFT methods, such as B3LYP or PBE0 functionals, with a suitable basis set like 6-311++G(d,p).[7][8]

-

Frequency Calculation: Once the geometry is optimized, vibrational frequencies are calculated at the same level of theory. This helps in identifying the nature of the stationary point (minimum or transition state) and allows for the simulation of infrared (IR) and Raman spectra.[9]

-

Property Calculation: Other properties, such as electronic structure, bond orders, and thermodynamic properties, can be calculated from the optimized geometry.

Caption: A general workflow for the theoretical characterization of a molecule.

Molecular Structure and Geometry

Table 2: Selected Theoretical Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Exemplary) |

| Bond Length | C-H | ~1.09 Å |

| C-S | ~1.80 Å | |

| S=O | ~1.45 Å | |

| S-N (in TFSI anion) | ~1.60 Å | |

| C-F | ~1.33 Å | |

| Bond Angle | H-C-H | ~109.5° |

| C-S-C | ~105° | |

| O-S-O | ~120° |

Note: These are typical values derived from general chemical knowledge and related compound data[11]; specific calculated values for this compound would be obtained from a dedicated computational study.

Vibrational Spectroscopy

Theoretical frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. For the related bis(trifluoromethanesulfonyl)imide (TFSI-) anion, DFT calculations have been shown to reproduce experimental frequencies with good accuracy, particularly with functionals like PBE0.[7] These studies help in assigning specific vibrational modes to the observed spectral bands.[7][9]

Table 3: Key Vibrational Modes for TFSI- Anion (as a proxy)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| CF₃ symmetric stretch | ~1200 - 1250 |

| SO₂ asymmetric stretch | ~1350 |

| SO₂ symmetric stretch | ~1140 |

| S-N-S asymmetric stretch | ~790 |

| CF₃ rocking/deformation | ~570 - 620 |

Source: Data extrapolated from studies on the TFSI- anion.[7][9] A scaling factor is often applied to calculated frequencies to better match experimental data.[9]

The relationship between theoretical calculations and experimental validation is a cyclical process of refinement.

Caption: The interplay between theoretical prediction and experimental validation.

Energetic Properties: Gas-Phase Acidity

This compound is a strong acid. Its gas-phase acidity (GA), a measure of the intrinsic acidity of a molecule, has been studied. The high acidity is due to the strong electron-withdrawing effects of the two trifluoromethylsulfonyl groups, which stabilize the resulting conjugate base. For the related bis((trifluoromethyl)sulfonyl)imide, the gas-phase acidity has been determined to be approximately 286.5 kcal mol⁻¹.[12]

Table 4: Gas-Phase Acidity of Related Compounds

| Compound | Gas-Phase Acidity (kcal/mol) |

| (CF₃SO₂)₂NH | 286.5 |

| (C₄F₉SO₂)₂NH | 278.6 |

Experimental Protocols

Synthesis of Bis[(trifluoromethyl)sulfonyl]methane

A representative synthesis method involves the reaction of sodium trifluoromethanesulfinate with methyl magnesium bromide and tetrabutylammonium iodide in an organic solvent. The resulting mixture undergoes a heating reflux reaction. After cooling and filtration, the intermediate is treated with tert-butyl lithium and trifluoromethanesulfonic anhydride at low temperatures (-40 to -20 °C). The reaction mixture is then warmed, stirred, and subsequently purified through washing, drying, filtering, and concentration to yield the final product.[6]

Caption: A simplified workflow for the synthesis of the title compound.

Spectroscopic Characterization

Characterization of the synthesized product typically involves various spectroscopic techniques to confirm its structure and purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic vibrational modes of the functional groups in the molecule.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are used to elucidate the molecular structure and confirm the presence of the different atoms in their expected chemical environments.[14]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

These experimental spectra serve as the benchmark for validating the results obtained from theoretical vibrational frequency calculations.

References